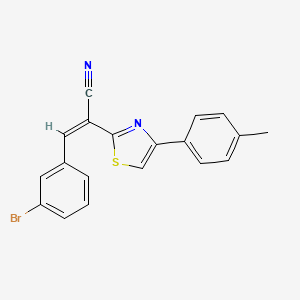
(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN2S and its molecular weight is 381.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction that allows for the efficient assembly of complex structures. The general procedure includes:
- Starting Materials : 3-bromobenzaldehyde, p-tolylthiazole, and acrylonitrile.
- Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or dioxane.
- Yield and Purification : The product is purified using recrystallization techniques or chromatographic methods.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in cancer metastasis. Thiazole derivatives have shown potential in inhibiting MMPs, thereby preventing tumor invasion and metastasis .
- Apoptosis Induction : Compounds related to this structure have been reported to induce apoptosis in cancer cells by modulating BCL2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that thiazole derivatives exhibit significant antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Evaluation
A study focused on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited potent anticancer activity against human colon cancer cell lines (HCT-116 and HT-29). The MTT assay revealed significant cytotoxic effects with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | HCT-116 | 5.0 |
| B | HT-29 | 6.5 |
| C | HepG2 | 7.0 |
Case Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that these compounds not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 85 |
| Candida albicans | 0.30 | 90 |
Properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIAFVFOKBSMV-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














